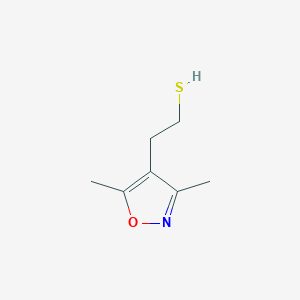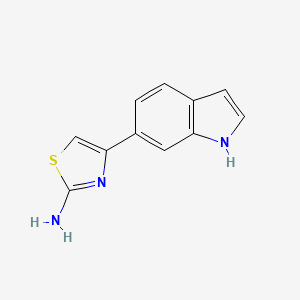
4-(1H-indol-6-yl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(1H-indol-6-yl)-1,3-thiazol-2-amine" is a derivative of thiazole and indole, which are heterocyclic compounds known for their significance in medicinal chemistry. Thiazoles are a class of organic compounds characterized by a five-membered ring containing both sulfur and nitrogen atoms, while indoles contain a benzene ring fused to a five-membered nitrogen-containing pyrrole ring. These structural motifs are commonly found in compounds with various biological activities, making them valuable scaffolds in drug design and discovery.
Synthesis Analysis
The synthesis of thiazole-indole derivatives can be achieved through various methods. For instance, the synthesis of related compounds such as 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines involves cyclisation reactions starting from indole-3-carboxylic acid hydrazide and carbon disulfide under basic conditions, followed by S-benzylation . Another method includes the 1,3-dipolar cycloaddition of azides with thiones to yield N-(1,3-thiazol-5(4H)-ylidene)amines . These methods highlight the versatility of synthetic approaches in creating thiazole-indole derivatives.
Molecular Structure Analysis
The molecular structure of thiazole-indole derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a similar compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, was determined by single-crystal X-ray diffraction, revealing a monoclinic system with specific geometric parameters . This information is crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can influence its biological activity.
Chemical Reactions Analysis
Thiazole-indole derivatives can undergo various chemical reactions due to the reactive sites present in their structures. For instance, the reactivity of a thiadiazole derivative was explored, showing that it can undergo ring opening to produce a thioketene intermediate, which further reacts with nucleophiles to form different products, including N-substituted indole-2-thiols . These reactions demonstrate the potential for chemical modifications that can lead to the synthesis of diverse compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole-indole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like nitro groups, halogens, or alkyl groups can significantly affect these properties. For example, the introduction of a 2,4-difluorophenyl unit and a 1H-1,2,4-triazole moiety in thiazol-2-amine derivatives has been shown to impact their antifungal and plant-growth-regulatory activities . These properties are essential for the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.
科学的研究の応用
Antibacterial and Antifungal Properties
Studies highlight the synthesis of various novel substituted-(6H-thiazolo[4,5-e]indol-2-yl)-amines and their efficacy in exhibiting antibacterial and antifungal activities. Notable compounds, such as those derived from 4-nitro-1H-indole, show potential in combating bacterial and fungal pathogens, indicating a promising avenue for pharmaceutical developments (Mekala, Reddy & Talagadadivi, 2014).
Antiproliferative and Antimicrobial Activities
Research into the 1,3,4-thiadiazole core, a key component in medicinal chemistry, led to the development of Schiff bases with noteworthy antiproliferative and antimicrobial properties. Certain compounds within this group, particularly those like Compound 3A, showcase DNA protective abilities and potent activity against cancer cell lines, offering new perspectives for chemotherapy drug development (Gür et al., 2020).
Anti-inflammatory and Analgesic Applications
Compounds integrating the thiadiazol-indol structure have been evaluated for their anti-inflammatory, ulcerogenic, and analgesic properties. Some compounds have demonstrated superior anti-inflammatory and analgesic activities, presenting a potential for new therapeutic agents with reduced side effects (Bhati & Kumar, 2008).
Potentiometric Sensor Development
Innovative Schiff bases incorporating the thiazol-indol structure have been synthesized for the construction of selective electrodes, particularly for Nd3+ ion detection. These developments not only offer precision in ion-selective measurements but also hold potential in various analytical applications, including environmental and soil sample testing (Bandi, Singh & Upadhyay, 2013).
Antimicrobial, Antifungal, and Anthelmintic Properties
Further studies underscore the synthesis of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines, highlighting their effectiveness against various microbial strains. These compounds have demonstrated significant activity against gram-negative and gram-positive bacteria, pathogenic fungi, and certain parasite species, indicating their utility in developing new antimicrobial agents (Amnerkar, Bhongade & Bhusari, 2015).
特性
IUPAC Name |
4-(1H-indol-6-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c12-11-14-10(6-15-11)8-2-1-7-3-4-13-9(7)5-8/h1-6,13H,(H2,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEURNFWCRSLNPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C3=CSC(=N3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-indol-6-yl)-1,3-thiazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-{[(4-ethoxyphenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1326672.png)
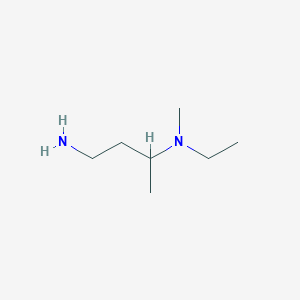
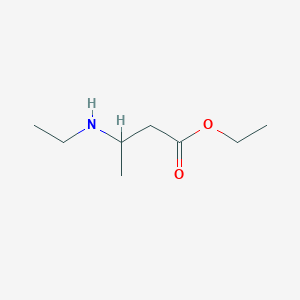
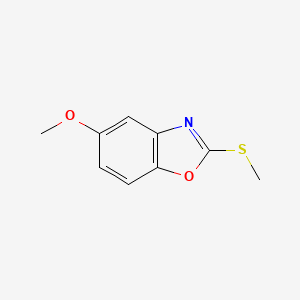
![Ethyl [(6,7-difluoro-1,3-benzoxazol-2-yl)thio]acetate](/img/structure/B1326684.png)

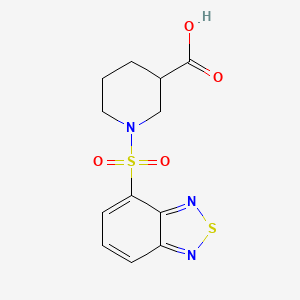
![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid](/img/structure/B1326690.png)
amino]acetic acid](/img/structure/B1326691.png)
![[[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-(4-ethoxyphenyl)amino]acetic acid](/img/structure/B1326692.png)
![{Methyl[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}acetic acid](/img/structure/B1326694.png)
![(2E)-3-[3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-YL]-acrylic acid](/img/structure/B1326696.png)
![[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B1326697.png)
